molecular formula C19H34O3 B174049 13(S)-HODE methyl ester CAS No. 109837-85-6

13(S)-HODE methyl ester

Cat. No.: B174049
CAS No.: 109837-85-6
M. Wt: 310.5 g/mol
InChI Key: ZVMLLPSSQZSZOA-QGWXGPBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13(S)-HODE methyl ester is a linoleic acid metabolite generated through the 15-lipoxygenase-1 (15-LOX-1) pathway and is significant in lipid signaling and oxidative stress research . As a primary oxidation product of linoleic acid by 15-LOX-1, this compound is used to study enzyme activity and inhibition, particularly in research involving rat pulmonary 15-lipoxygenase-1 . In biological systems, 13(S)-HODE is involved in regulating cell proliferation and differentiation, and investigations into its production are relevant to studies on carcinogenesis . Research also explores its role in atherosclerosis; in early disease stages, enzymatically produced 13-HODE may exhibit protective effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), influencing lipid clearance from the arterial wall . Cells rapidly take up and incorporate 13-HODE into complex lipids such as phosphatidylcholine, and it is subsequently metabolized via peroxisomal β-oxidation into chain-shortened products, suggesting a pathway for its inactivation and removal . The methyl ester form enhances volatility and stability, facilitating analysis using chromatographic techniques. This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMLLPSSQZSZOA-QGWXGPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Transformations of 13 S Hydroxyoctadecadienoic Acid

Stereochemical Characterization in 13-HODE Biosynthesis

The biosynthesis of 13-hydroxyoctadecadienoic acid (13-HODE) is a stereochemically controlled process, meaning the spatial arrangement of atoms in the resulting molecule is specifically determined by the enzymes involved. acs.org Enzymatic oxidation of linoleic acid leads to the production of specific stereoisomers, whereas non-enzymatic oxidation, often associated with oxidative stress, results in a racemic mixture (equal amounts) of S and R enantiomers. acs.orgwikipedia.org

The biological production of 13-HODE results in two primary enantiomers: 13(S)-HODE and 13(R)-HODE. These molecules are mirror images of each other and exhibit different biological activities and origins. wikipedia.org

Enzymatic pathways are highly stereospecific. The enzyme 15-lipoxygenase-1 (ALOX15) acts on linoleic acid to almost exclusively form 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is then rapidly reduced by cellular peroxidases to 13(S)-HODE. wikipedia.orgnih.gov Cyclooxygenase-2 (COX-2) also preferentially produces 13(S)-HODE from linoleic acid. wikipedia.org

In contrast, the 13(R)-HODE enantiomer is produced through different mechanisms. Cytochrome P450 enzymes metabolize linoleic acid into a mixture of HODEs where the R stereoisomer often predominates. wikipedia.org For instance, human liver microsomes produce 13-HODE with an R/S ratio of 80%/20%. wikipedia.org Non-enzymatic oxidation of linoleic acid by free radicals or singlet oxygen, which occurs during oxidative stress, also generates both 13(S)-HODE and 13(R)-HODE in roughly equal amounts. wikipedia.orgnih.gov

Studies have highlighted that the biological activities of the two enantiomers can differ significantly. For example, 13(S)-HODE is a potent activator of the transcription factor PPARγ, while 13(R)-HODE lacks this ability. wikipedia.orgnih.gov This enantioselectivity underscores the importance of specific enzymatic pathways in generating functionally distinct signaling molecules. acs.org

Table 1: Primary Sources of 13-HODE Enantiomers

EnantiomerPrimary Enzymatic Source(s)Non-Enzymatic SourceKey Characteristics
13(S)-HODE 15-Lipoxygenase-1 (ALOX15) wikipedia.orgnih.govOxidative Stress wikipedia.orgPredominant form in early atherosclerotic lesions. wikipedia.org Activates PPARγ. wikipedia.orgnih.gov
Cyclooxygenase-2 (COX-2) wikipedia.org
13(R)-HODE Cytochrome P450 enzymes wikipedia.orgOxidative Stress wikipedia.orgLacks PPARγ activation ability. wikipedia.org Found in equal amounts to the S isomer in mature atherosclerotic plaques. wikipedia.org

Metabolic Fate of 13(S)-HODE

Once formed, 13(S)-HODE is not a static endpoint metabolite. It undergoes several metabolic transformations that can alter its activity, function, and location within the cell or prepare it for elimination. wikipedia.org

A primary metabolic fate of 13(S)-HODE is its rapid and extensive incorporation into complex lipids. wikipedia.org Like other fatty acids, it can be esterified into the glycerol (B35011) backbone of phospholipids (B1166683) and triglycerides. mdpi.comnih.govnih.gov Studies using bovine aortic endothelial cells demonstrated that 13(S)-HODE is quickly taken up and incorporated, primarily into phosphatidylcholine, with a significant portion found at the sn-2 position. nih.gov Similarly, epidermal growth factor (EGF) stimulation of certain fibroblast cell lines leads to increased levels of 13-HODE esterified in both cellular phospholipids and triglycerides. nih.gov This esterification sequesters the molecule within cellular membranes and lipid droplets, potentially modulating membrane properties or creating a storage pool that can be released later. nih.govnih.gov

13(S)-HODE can be broken down through a process of peroxisomal beta-oxidation. wikipedia.org This catabolic pathway involves the sequential shortening of the fatty acid carbon chain. Research on bovine aortic endothelial cells and normal human skin fibroblasts showed that these cells convert 13(S)-HODE into several shorter metabolites that are then released from the cell. nih.gov This pathway is considered a mechanism for inactivating and clearing 13(S)-HODE. wikipedia.orgnih.gov The essential role of peroxisomes in this process was demonstrated by the observation that fibroblasts from patients with Zellweger syndrome, a disorder characterized by the absence of functional peroxisomes, were unable to effectively produce these chain-shortened products. nih.gov

Table 2: Major Chain-Shortened Metabolites of 13(S)-HODE via Peroxisomal Beta-Oxidation

Metabolite NameAbbreviationCarbon Length
11-hydroxyhexadecadienoic acid11-OH-16:216 Carbons
9-hydroxytetradecadienoic acid9-OH-14:214 Carbons
7-hydroxydodecadienoic acid7-OH-12:212 Carbons
Source: Data derived from studies on bovine aortic endothelial cells. nih.gov

13(S)-HODE can be further oxidized to its corresponding ketone, 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-HODE). smolecule.comwikipedia.org This conversion is catalyzed by a NAD+-dependent 13-HODE dehydrogenase enzyme, which has been partially purified from rat colon tissue. wikipedia.orgchemfaces.com The formation of 13-oxo-HODE may be the initial step leading to the peroxisome-dependent chain shortening pathway. wikipedia.org However, 13-oxo-HODE is not merely an intermediate for degradation; it is a bioactive molecule in its own right that accumulates in tissues and may have distinct biological roles. wikipedia.orgmdpi.com

Molecular Mechanisms and Cellular Signaling Mediated by 13 S Hydroxyoctadecadienoic Acid

Receptor Interactions and Activation

13(S)-HODE and its methyl ester mediate their effects by binding to and activating several key cellular receptors. These interactions are crucial for initiating downstream signaling events that regulate gene expression and cellular function.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Agonism

13(S)-HODE is recognized as an endogenous ligand and agonist for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis and lipid metabolism. medchemexpress.comnih.govresearchgate.net The activation of PPARγ by 13(S)-HODE is a key mechanism through which this lipid mediator influences cellular differentiation and gene expression. medchemexpress.com Studies have shown that 13(S)-HODE, but not its 13(R) enantiomer, is a ligand for PPARγ, highlighting the stereospecificity of this interaction. nih.gov This binding directly modulates the transcriptional activity of PPARγ, leading to changes in the expression of its target genes. nih.gov

It's noteworthy that while various isomers of HODE can bind to the PPARγ ligand-binding domain, they exhibit different levels of agonist activity. nih.gov For instance, 10-, 12-, and 13-HODEs have been shown to significantly increase PPARγ-mediated transcriptional activity. nih.gov

Upon activation by 13(S)-HODE, PPARγ forms a heterodimer with the retinoid X receptor and binds to specific DNA sequences known as PPAR-response elements in the promoter regions of target genes. researchgate.netnih.gov This leads to the regulation of genes involved in lipid storage and metabolism.

One of the key target genes regulated by the 13(S)-HODE/PPARγ axis is CD36 , a scavenger receptor involved in the uptake of oxidized lipoproteins and fatty acids. nih.govwikipedia.org Increased expression of CD36 in macrophages, stimulated by 13(S)-HODE-mediated PPARγ activation, can lead to enhanced lipid uptake. wikipedia.org

Another important target gene is adipocyte Protein 2 (aP2) , also known as fatty acid-binding protein 4 (FABP4). wikipedia.orgfrontiersin.org The expression of aP2, a marker for preadipocyte differentiation, is significantly increased by treatment with HODE isomers that act as PPARγ agonists. nih.gov This upregulation is a critical step in the process of adipocyte maturation. nih.gov

Target GeneFunctionEffect of 13(S)-HODE/PPARγ Activation
CD36 Scavenger receptor for oxidized lipoproteins and fatty acidsIncreased expression, leading to enhanced lipid uptake in macrophages. nih.govwikipedia.org
aP2 (FABP4) Fatty acid binding protein, preadipocyte differentiation markerSignificantly increased expression, promoting adipocyte maturation. nih.govwikipedia.org

Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Modulation

13(S)-HODE, along with other oxidized linoleic acid metabolites, can modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, also known as the capsaicin (B1668287) receptor. wikipedia.orgwikidoc.org TRPV1 is a non-selective cation channel involved in the detection of heat and pain. wikidoc.org

While some studies suggest that 13(S)-HODE can stimulate TRPV1-dependent responses, others indicate it is less effective than other HODE isomers, such as 9-HODE, in activating TRPV1-mediated intracellular calcium elevation. wikipedia.orgfrontiersin.orgnih.gov The activation of TRPV1 by these lipid metabolites can contribute to inflammatory responses and pain signaling. frontiersin.org For instance, in airway epithelial cells, the effects of 13(S)-HODE may be mediated through its activation of the TRPV1 receptor. wikipedia.org

Interestingly, racemic 13-HODE has been shown to be less efficacious and potent than 9(S)-HODE at activating human TRPV1. nih.gov

Other Putative Receptors and Binding Partners

Beyond PPARγ and TRPV1, research suggests that 13(S)-HODE may interact with other receptors and binding partners. While a high-affinity receptor specifically for 13-HODE has not yet been definitively identified, some evidence points towards other potential interactions. frontiersin.org For example, the G protein-coupled receptor GPR132 has been identified as a receptor for HODEs, though the functional relevance of this interaction in humans remains to be fully elucidated. wikipedia.org

Intracellular Signaling Cascade Modulation

The binding of 13(S)-HODE to its receptors initiates a cascade of intracellular signaling events that ultimately alter cellular behavior. These pathways are critical in mediating the diverse biological effects of this lipid metabolite.

Influence on Tyrosine Kinase and Phosphatase Pathways

The metabolic processing of 13(S)-HODE is intricately linked to the activity of tyrosine kinase and phosphatase pathways, particularly in the context of growth factor signaling. For example, epidermal growth factor (EGF) stimulates the production of 13(S)-HODE, and this process is dependent on the activation of the EGF receptor tyrosine kinase. nih.gov

Inhibition of the EGF receptor tyrosine kinase has been shown to block the EGF-dependent metabolism of linoleic acid to 13(S)-HODE. nih.gov Conversely, inhibiting tyrosine phosphatase activity with agents like vanadate (B1173111) can potentiate the EGF-stimulated uptake of 13-HODE in certain cell types. nih.gov This suggests a dynamic interplay between 13(S)-HODE metabolism and the phosphorylation state of key signaling proteins. Pretreatment of cells with a tyrosine kinase inhibitor blocks the EGF-stimulated incorporation of HODE into cellular phospholipids (B1166683). nih.gov

Protein Kinase C Pathway Activation

The activation and modulation of the Protein Kinase C (PKC) family of enzymes represent a significant mechanism through which 13(S)-HODE exerts its cellular effects. Research has demonstrated that 13(S)-HODE can selectively inhibit certain PKC isoenzymes. Specifically, in promyeloid cells, 13(S)-HODE was found to inhibit the classical PKC isoforms—PKC-alpha, PKC-beta1, and PKC-betaII—while not affecting the activity of the novel PKC-delta. nih.gov This selective inhibition suggests a nuanced regulatory role for this lipid mediator.

The mechanism of this interaction is thought to involve the incorporation of 13(S)-HODE into diacylglycerol (DAG), a key activator of PKC. koreascience.kr The formation of a novel 13(S)-HODE-containing diacylglycerol could modulate the activity of epidermal PKC, which is associated with processes like hyperproliferation and differentiation. koreascience.kr In melanoma cells, 13(S)-HODE has been shown to inhibit the 12(S)-hydroxyeicosatetraenoic acid [12(S)-HETE]-induced translocation of PKC-alpha to the plasma membrane, thereby blocking subsequent cellular adhesion to fibronectin. koreascience.kr This antagonistic action on PKC-alpha is believed to occur through a G-protein-coupled receptor-mediated hydrolysis of inositol (B14025) phospholipids. koreascience.kr

Table 1: Effects of 13(S)-HODE on Protein Kinase C (PKC) Isozymes

PKC Isozyme Effect of 13(S)-HODE Cell Type Studied Reference
PKC-alpha Inhibition Promyeloid cells (HL60), Melanoma cells (B16a) nih.govkoreascience.kr
PKC-beta1 Inhibition Promyeloid cells (HL60) nih.gov
PKC-betaII Inhibition Promyeloid cells (HL60) nih.gov
PKC-delta No effect Promyeloid cells (HL60) nih.gov

Cyclic AMP-Dependent Signaling Crosstalk

The synthesis and activity of 13(S)-HODE are intertwined with cyclic AMP (cAMP)-dependent signaling pathways. Evidence suggests that cAMP can enhance the synthesis of 13-HODE. medchemexpress.com Conversely, the inhibitory effects of n-3 fatty acids on tumor growth have been linked to a reduction in intracellular cAMP levels, which in turn leads to decreased formation of 13-HODE. semanticscholar.org

In studies involving hepatoma cells, the hormone melatonin (B1676174) was found to inhibit tumor growth by suppressing the uptake of linoleic acid and its subsequent metabolism to 13-HODE. researchgate.net This effect was mediated by a G-protein-coupled melatonin receptor that leads to the suppression of cAMP. researchgate.net The inhibitory action of melatonin on tumor DNA synthesis could be reversed by agents that increase cAMP levels, such as forskolin (B1673556) and 8-bromo-cAMP, as well as by the addition of 13-HODE itself, highlighting the crucial role of the cAMP-13-HODE axis in regulating cell proliferation. researchgate.net

Regulation of Cellular Adhesion and Migration

One of the most well-documented biological activities of 13(S)-HODE is its ability to modulate cellular adhesion and migration, particularly in the context of cancer metastasis.

Downregulation of Cell Surface Receptors (e.g., IRGpIIb/IIIa)

13(S)-HODE has been shown to downregulate the expression of the integrin receptor IRGpIIb/IIIa on tumor cells. caymanchem.combiomol.comcaymanchem.comglpbio.com This receptor plays a significant role in tumor cell adhesion to the endothelium, a critical step in the metastatic cascade. By reducing the surface expression of this receptor, 13(S)-HODE can decrease the adhesive capacity of tumor cells.

Inhibition of Tumor Cell Adhesion to Endothelium

A direct consequence of its effects on cell surface receptors and other signaling pathways is the inhibition of tumor cell adhesion to the endothelial lining of blood vessels. caymanchem.combiomol.comcaymanchem.comglpbio.comwikipedia.orggsartor.orgnih.gov This anti-adhesive property has been observed at concentrations of approximately 1 µM. caymanchem.combiomol.comcaymanchem.comglpbio.com By preventing tumor cells from adhering to the endothelium, 13(S)-HODE can effectively inhibit a key event in the process of cancer metastasis. nih.gov

Table 2: Research Findings on 13(S)-HODE and Cellular Adhesion

Finding Cell/System Studied Concentration Reference
Inhibition of tumor cell adhesion to endothelium Tumor cells, Endothelial cells ~1 µM caymanchem.combiomol.comcaymanchem.comglpbio.com
Downregulation of IRGpIIb/IIIa receptor expression Tumor cells - caymanchem.combiomol.comcaymanchem.comglpbio.com
Inhibition of 12(S)-HETE-induced adhesion to fibronectin Melanoma cells (B16a) - koreascience.kr

Biological Roles of 13 S Hydroxyoctadecadienoic Acid in Physiological and Pathophysiological Contexts

Modulation of Cell Proliferation and Apoptosis

13(S)-Hydroxyoctadecadienoic acid (13(S)-HODE) is a pivotal lipid mediator derived from the enzymatic oxidation of linoleic acid, primarily by the enzyme 15-lipoxygenase-1 (15-LOX-1). nih.govpnas.orgaacrjournals.org It plays a well-documented, though often contrasting, role in the regulation of cell proliferation and programmed cell death (apoptosis). nih.govnih.gov Research indicates that the balance between the enantiomers 13(S)-HODE and 13(R)-HODE can be crucial for maintaining cellular homeostasis, particularly in tissues like the intestinal epithelium. nih.govphysiology.org While 13(S)-HODE is often associated with anti-proliferative and pro-apoptotic effects, its counterpart, 13(R)-HODE, can promote cell growth. nih.govphysiology.org

Impact on DNA Synthesis

A key mechanism through which 13(S)-HODE exerts its anti-proliferative effects is by inhibiting DNA synthesis. In studies using the nondifferentiated colorectal cancer cell line Caco-2, 13(S)-HODE was shown to decrease cell growth by reducing [3H]thymidine incorporation, a marker for DNA synthesis. nih.govphysiology.orgphysiology.org This effect was observed when the cells were stimulated with growth factors present in fetal bovine serum. nih.govphysiology.org Conversely, the 13(R)-HODE enantiomer was found to increase DNA synthesis in the absence of serum. nih.govphysiology.org

Early studies also highlighted the compound's nuanced role, noting that 13(S)-HODE could enhance epidermal growth factor (EGF)-dependent DNA synthesis in normal Syrian hamster embryo (SHE) cells. oup.comnih.gov However, this effect was lost in transformed SHE cells that lacked a tumor suppressor gene, suggesting the cellular context and genetic background are critical determinants of the compound's activity. aacrjournals.orgoup.comnih.gov

Apoptotic Induction in Specific Cell Lines

13(S)-HODE has been identified as a significant inducer of apoptosis in various cancer cell lines. nih.govwikipedia.org This pro-apoptotic role is a critical component of its anti-tumorigenic potential.

Colorectal Cancer: Extensive research has demonstrated that 13(S)-HODE induces apoptosis in colorectal cancer cells, including Caco-2, RKO, DLD-1, and HT-29 cell lines. pnas.orgnih.govoup.comresearchgate.net The mechanism often involves the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor. nih.govphysiology.orgphysiology.org The apoptotic effect of 13(S)-HODE in Caco-2 cells was significantly diminished when a specific PPARγ antagonist was used, confirming the receptor's role in this pathway. nih.govphysiology.orgphysiology.org Furthermore, 13(S)-HODE has been shown to bind to and down-regulate PPAR-delta (PPAR-δ), a receptor linked to promoting colonic tumorigenesis, thereby restoring apoptosis in these cancer cells. nih.govpnas.org

Breast Cancer: In breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative), 13(S)-HODE inhibits cell growth in a dose- and time-dependent manner, an effect associated with the induction of apoptosis and cell cycle arrest. nih.govresearchgate.netmdpi.com This effect was accompanied by a reduction in the expression of PPAR-δ. nih.govresearchgate.net

The induction of apoptosis is often confirmed by an increase in the sub-G1 cell population in flow cytometry analysis, DNA laddering, and morphological changes observed through microscopy. oup.comresearchgate.netresearchgate.net

Differential Effects on Cell Growth in Diverse Cell Types

The biological activity of 13(S)-HODE is highly dependent on the specific cell type and its physiological or pathological state.

Cell TypeEffect of 13(S)-HODEKey FindingsReferences
Colorectal Cancer Cells (Caco-2, RKO, HT-29) Inhibition of proliferation, induction of apoptosisDecreases DNA synthesis and induces cell cycle arrest. Mediated via PPARγ activation and PPAR-δ downregulation. nih.govphysiology.orgoup.com
Breast Cancer Cells (MCF-7, MDA-MB-231) Inhibition of proliferation, induction of apoptosisInhibits growth in a dose- and time-dependent manner. Associated with cell cycle arrest and PPAR-δ downregulation. nih.govresearchgate.netmdpi.com
Syrian Hamster Embryo (SHE) Fibroblasts (normal) Enhancement of EGF-dependent DNA synthesisPotentiates mitogenic response to Epidermal Growth Factor (EGF). aacrjournals.orgnih.govacs.org
Syrian Hamster Embryo (SHE) Fibroblasts (transformed) InactiveFails to enhance EGF-dependent DNA synthesis after loss of tumor suppressor gene. aacrjournals.orgoup.comnih.gov
Prostate Cancer Models Promotion of growthThe 15-LOX-1/13(S)-HODE axis has been shown to promote prostate cancer growth in animal models. wikipedia.org

While it clearly demonstrates anti-cancer effects in colorectal and certain breast cancer models, other studies suggest it may promote proliferation. oup.comwikipedia.org For instance, the 15-LOX-1/13(S)-HODE pathway appears to support the growth of prostate cancer in some animal models. wikipedia.org These seemingly contradictory findings underscore the complexity of lipid signaling and highlight the importance of the specific cellular environment, receptor expression, and the presence of other signaling molecules.

Involvement in Inflammatory Processes

13(S)-HODE is a recognized modulator of inflammation, exhibiting both pro- and anti-inflammatory properties depending on the context. nih.gov It is a stable oxidation product of linoleic acid, and its levels often increase in conditions associated with oxidative stress and inflammation. nih.govphysiology.org

Influence on Pro-Inflammatory Cytokine Secretion

The direct role of 13(S)-HODE in stimulating the release of pro-inflammatory cytokines appears to be limited, especially when compared to its isomer, 9-HODE. In studies on human keratinocytes, 13(S)-HODE showed little to no effect on the secretion of cytokines such as IL-6 and IL-8. nih.govfrontiersin.org In contrast, 9-HODE was found to be a potent stimulator of cytokine release in these cells, acting through the G2A receptor. nih.govfrontiersin.org This suggests a high degree of specificity in the signaling pathways activated by different linoleic acid metabolites.

Regulation of Leukocyte and Macrophage Function

13(S)-HODE significantly influences the function of key immune cells like leukocytes and macrophages.

Leukocytes: It acts as a moderately strong chemotactic agent for neutrophils, stimulating their directed migration, which is a critical step in the inflammatory response. wikipedia.org In vivo studies have also linked 13(S)-HODE treatment to airway neutrophilia, suggesting its participation in airway inflammation. frontiersin.org

Macrophages: The role of 13(S)-HODE in macrophage function is particularly complex and central to its involvement in diseases like atherosclerosis. nih.gov In the early stages of atherosclerosis, 13(S)-HODE is generated by 15-LOX-1 in macrophages and can activate PPARγ. nih.govfrontiersin.org This activation can be protective, leading to increased expression of the scavenger receptor CD36 and promoting the clearance of lipids and apoptotic cells. wikipedia.orgnih.gov However, this same mechanism can also lead to increased uptake of oxidized lipids, transforming macrophages into lipid-laden foam cells, a hallmark of atherosclerotic plaques. wikipedia.org Furthermore, the 13(S)-HODE/PPARγ axis can also trigger apoptosis in macrophages, which may contribute to the instability of advanced plaques. wikipedia.orgnih.gov

Cell TypeEffect of 13(S)-HODEMechanism/ContextReferences
Neutrophils Stimulation of chemotaxisAttracts neutrophils to sites of inflammation. wikipedia.org
Neutrophils Induction of airway neutrophiliaImplicated in airway inflammation. frontiersin.org
Macrophages Activation of PPARγCan be protective in early atherosclerosis by enhancing lipid clearance. wikipedia.orgnih.govfrontiersin.org
Macrophages Upregulation of CD36Promotes uptake of oxidized lipids, leading to foam cell formation. wikipedia.orgnih.gov
Macrophages Induction of apoptosisMay contribute to plaque instability in advanced atherosclerosis. wikipedia.orgnih.gov

Contributions to Cardiovascular Health and Disease Models

13(S)-HODE plays a multifaceted role in the cardiovascular system, with its effects being implicated in the complex processes of atherosclerosis.

The transformation of macrophages into lipid-laden foam cells is a critical event in the formation of atherosclerotic plaques. Research indicates that 13(S)-HODE is a key modulator of this process. It functions as an activator of the peroxisome proliferator-activated receptor-gamma (PPARγ). wikipedia.orgnih.gov This activation of PPARγ by 13(S)-HODE stimulates the expression of two key proteins on the surface of macrophages: the scavenger receptor CD36 and adipocyte protein 2 (aP2), a fatty acid binding protein. wikipedia.org The upregulation of these proteins enhances the uptake of oxidized low-density lipoproteins (oxLDL) and other lipids by macrophages, promoting their conversion into foam cells and thereby contributing to the growth of atherosclerotic plaques. wikipedia.orgnih.gov

Further studies have identified the Testicular orphan nuclear receptor 4 (TR4) as another mediator of 13-HODE's effects. pnas.org 13-HODE can enhance the TR4-mediated transactivation of CD36, further promoting lipid accumulation and foam cell formation. pnas.org In the early stages of atherosclerosis, the enzymatic production of 13-HODE by 15-lipoxygenase-1 in macrophages may serve a protective role by activating PPARγ to increase the clearance of lipids. nih.gov However, in more advanced lesions where oxidative stress is high, non-enzymatic generation of HODEs can overwhelm these protective pathways, contributing to disease progression. nih.gov

Table 1: Role of 13(S)-HODE in Macrophage Foam Cell Development
Molecular TargetEffect of 13(S)-HODEDownstream ConsequenceReference
PPARγActivationUpregulates CD36 and aP2 expression wikipedia.orgnih.gov
CD36 Scavenger ReceptorIncreased ExpressionEnhanced uptake of oxidized LDL wikipedia.orgpnas.org
TR4 Nuclear ReceptorActivationEnhanced CD36-mediated foam cell formation pnas.org
Macrophage TransformationPromotionDevelopment of lipid-laden foam cells wikipedia.orgnih.gov

Endothelial cells, which line the interior surface of blood vessels, both produce and respond to 13(S)-HODE. caymanchem.combiomol.com One of the notable functions of 13-HODE is its ability to inhibit the adhesion of tumor cells to the endothelium, suggesting a role in preventing metastasis. caymanchem.combiomol.comhmdb.cachemfaces.com This metabolite also possesses vasoactive properties. nih.gov

Studies using bovine aortic endothelial cells have shown that they rapidly take up 13(S)-HODE, incorporating it primarily into the phospholipid phosphatidylcholine. nih.gov These cells can also metabolize 13(S)-HODE through a process of peroxisomal beta-oxidation, which may serve as a mechanism to inactivate and clear the molecule from the vascular wall. nih.gov However, the gradual nature of this process means that some 13-HODE can remain within endothelial phospholipids (B1166683), potentially leading to functional disturbances in the blood vessel wall. nih.gov

Macrophage Lipid Homeostasis and Foam Cell Development

Implications in Oncogenesis and Cancer Progression

The role of 13(S)-HODE in cancer is complex and appears to be highly dependent on the type of cancer, exhibiting both anti-tumorigenic and pro-tumorigenic properties in different experimental models.

In several cancer models, 13(S)-HODE demonstrates tumor-suppressive functions.

Colorectal Cancer : A significant body of research points to an anti-cancer role for 13(S)-HODE in the colon. Human colorectal cancers often show a downregulation of 15-LOX-1 expression, leading to reduced levels of intracellular 13-S-HODE. aacrjournals.orgoup.com In experimental settings, 13(S)-HODE has been shown to inhibit the proliferation of colon cancer cell lines (including Caco-2, RKO, and HT-29), induce apoptosis (programmed cell death), and cause cell cycle arrest. wikipedia.orgoup.comphysiology.orgresearchgate.net These anti-proliferative effects are mediated, in part, through its interaction with nuclear receptors. 13(S)-HODE activates PPARγ and down-regulates PPAR-δ, a receptor known to promote colonic tumorigenesis, thereby restoring apoptosis. physiology.orgpnas.orgnih.govnih.gov The 15-LOX-1/13-HODE metabolic axis is therefore considered a potential tumor-suppressive pathway in the colon. wikipedia.org

Breast Cancer : In breast cancer cell lines MCF-7 and MDA-MB-231, 13(S)-HODE has been observed to inhibit cell growth and induce apoptosis in a dose-dependent manner. nih.govresearchgate.net This effect was also linked to cell cycle arrest and the downregulation of the pro-tumorigenic receptor PPAR-δ. nih.govresearchgate.netportlandpress.com

Lung Cancer : Studies on non-small cell lung cancer have found that levels of both 15-LOX enzymes and 13(S)-HODE are significantly lower in tumor tissue compared to non-tumor tissue. nih.gov This reduction is hypothesized to contribute to tumor development by diminishing the anti-proliferative activity of PPARγ. nih.gov

General Mechanisms : Beyond cell-specific effects, 13(S)-HODE has been shown to inhibit cancer metastasis by preventing the adhesion of cancer cells to the endothelial lining of blood vessels. hmdb.cachemfaces.com A more recent finding identified a direct interaction between 13-S-HODE and the mTOR protein, a central regulator of cell growth. researchgate.net By binding to the catalytic domain of mTOR, 13-S-HODE competitively inhibits its kinase activity, providing a direct mechanism for its growth-suppressive effects. researchgate.net

Table 2: Summary of Anti-Tumorigenic Activities of 13(S)-HODE
Cancer ModelObserved EffectProposed MechanismReference
Colorectal CancerInhibition of proliferation, induction of apoptosisActivation of PPARγ, downregulation of PPAR-δ, mTOR inhibition wikipedia.orgoup.comphysiology.orgresearchgate.netpnas.orgnih.govnih.gov
Breast CancerInhibition of cell growth, induction of apoptosisCell cycle arrest, downregulation of PPAR-δ nih.govresearchgate.netportlandpress.com
Lung CancerReduced levels in tumorsDecreased PPARγ activity contributes to tumorigenesis nih.gov
GeneralInhibition of metastasisPrevents cancer cell adhesion to endothelium hmdb.cachemfaces.com

In contrast to its anti-cancer effects, some studies have reported that 13(S)-HODE can promote tumor growth in specific contexts.

Prostate Cancer : In several animal models of prostate cancer, the 15-LOX-1/13(S)-HODE axis appears to promote tumor growth. wikipedia.org Furthermore, the addition of exogenous 13(S)-HODE was found to increase the proliferation of prostate cancer cell lines. nih.gov

Breast Cancer : Contradictory to the findings mentioned above, other studies suggest a pro-tumorigenic role in breast cancer. 13(S)-HODE was reported to stimulate the proliferation of certain human breast cancer cell lines (MCF-7, MBA-MD-231, and BT-20). wikipedia.org Its production was also found to be necessary for the growth-stimulating effects of epidermal growth factor (EGF) and for the growth of human breast cancer xenografts in mice. wikipedia.org

Glioblastoma : In the U87MG glioblastoma cell line, 13-HODE was observed to increase the cell count. researchgate.net

These conflicting observations underscore that the biological impact of 13(S)-HODE on cancer progression is highly tissue-specific and likely depends on the unique molecular environment and signaling pathways active within a given tumor type. nih.gov

Research using Syrian hamster embryo (SHE) fibroblasts has shed light on the interaction between 13(S)-HODE signaling and tumor suppressor gene function. In these cells, epidermal growth factor (EGF) stimulates the production of 13(S)-HODE. nih.gov This endogenously produced 13(S)-HODE acts as a potent enhancer of EGF-stimulated DNA synthesis, but only in normal SHE cells that have a functional tumor suppressor phenotype (supB+). nih.gov In variant cells that have lost this tumor suppressor function (supB-), 13(S)-HODE is inactive. nih.gov This differential effect on cell proliferation appears to be linked to the status of the tumor suppressor pathway, suggesting that the mitogenic signaling of 13-HODE is dependent on the genetic context of the cell. nih.gov

Pro-Tumorigenic Observations in Select Cancer Models

Other Emerging Biological Activities

While much research on 13(S)-HODE has focused on its role in inflammation and cancer, emerging evidence points to its involvement in other critical physiological and pathophysiological processes.

Role in Nociception and Pain Signaling

The biologically active free acid, 13(S)-HODE, has been identified as a key player in the complex mechanisms of pain signaling. It belongs to a group of compounds known as oxidized linoleic acid metabolites (OXLAMs) that are implicated in pain perception. wikipedia.org

Research has established that 13(S)-HODE, along with its counterpart 9-HODE, acts as an endogenous agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1). wikipedia.orgfrontiersin.org TRPV1 is a crucial ion channel involved in detecting noxious heat and mediating inflammatory pain responses. frontiersin.org Studies have shown that exposure to noxious heat can trigger the formation of 9-HODE and 13-HODE in the skin. frontiersin.org These lipids then contribute to the sensitization and activation of TRPV1, thereby playing a direct role in the sensation of thermal pain. frontiersin.org

Further evidence for the pro-nociceptive role of this lipid comes from animal models of inflammatory pain. For instance, in a carrageenan-induced inflammatory pain model in rats, the administration of antibodies that neutralize 9-HODE and 13-HODE was found to significantly reduce pain behavior (hyperalgesia). frontiersin.org While 13-HODE was found to be less effective than 9-HODE in activating TRPV1-mediated calcium influx in some studies, it was more potent in activating another pain-related receptor, TRPA1. frontiersin.org The collective action of these oxidized lipids appears to be a critical component in the signaling pathways that underlie both acute pain and chronic inflammatory pain states. wikipedia.orgfrontiersin.org

FindingKey Molecule(s)Mechanism/ReceptorContextSource
Acts as an endogenous agonist for pain receptors.13(S)-HODE, 9-HODE (OXLAMs)TRPV1Pain perception, particularly heat and inflammatory pain. wikipedia.orgfrontiersin.org
Released in skin upon exposure to noxious heat.13-HODE, 9-HODETRPV1Contributes to the heat sensitivity of sensory neurons. frontiersin.org
Blockade reduces inflammatory pain.13-HODE, 9-HODEAntibody neutralizationAttenuation of carrageenan-induced hyperalgesia in rats. frontiersin.org
Activates TRPA1.13-HODETRPA1More potent than 9-HODE in activating TRPA1 in one study. frontiersin.org

Influence on Bone Metabolism

The scientific literature currently contains limited direct research on the specific influence of 13(S)-HODE or its methyl ester on bone metabolism. While lipids are known to play a role in bone health, with studies indicating that the profiles of various fatty acids in bone marrow can change in relation to bone mineral density, a specific function for 13(S)-HODE has not been clearly established. excli.de One study noted that in patients with varying bone mineral density, the levels of numerous fatty acids were altered in red and yellow bone marrow, but 13-HODE was not specifically identified as a key modulator in this context. excli.de Therefore, the potential role of 13(S)-HODE in bone physiology and pathology represents an area that requires further scientific investigation.

CompoundFinding Regarding Bone MetabolismSource
13(S)-HODE / 13(S)-HODE methyl esterNo significant direct evidence found in the reviewed literature. This remains an area for future research. excli.de

Advanced Research Methodologies for 13 S Hode Methyl Ester and Its Precursor

Analytical Techniques for Quantitative and Stereochemical Analysis

Precise analysis of 13(S)-HODE methyl ester necessitates a combination of chromatographic separation and mass spectrometric detection to handle the complexity of biological samples and the need for stereochemical specificity.

Chromatographic Separations (e.g., HPLC, GC)

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental techniques for the separation of this compound from complex biological matrices.

Normal-phase HPLC is a widely used method for the separation and quantification of 13(S)-HODE. nih.gov A common solvent system for isocratic elution consists of a mixture of hexane (B92381), isopropanol, acetonitrile, and acetic acid, with detection at 235 nm, which corresponds to the conjugated diene system of the molecule. nih.gov This method allows for good separation from interfering compounds with a detection limit as low as 0.5 ng per injection. nih.gov

Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing HODE isomers. nih.gov Prior to GC analysis, the fatty acids are typically derivatized to increase their volatility. Common derivatization steps include methylation to form fatty acid methyl esters (FAMEs) followed by silylation to form trimethylsilyl (B98337) (TMS) ethers. nih.gov

Distinguishing between the (S) and (R) enantiomers of 13-HODE is critical as they can have different biological activities. acs.org Chiral chromatography is the definitive method for this purpose.

Chiral HPLC columns, such as those with a cellulose-based stationary phase (e.g., Chiralcel OB-H, Chiralpak AD-RH), are employed to resolve the enantiomers of 13-HODE methyl ester. researchgate.netsci-hub.se The separation is typically achieved using a mobile phase of hexane and isopropanol. fsu.edu For instance, on a Chiralcel OB-H column, methyl (13R)-HODE has been shown to elute before methyl (13S)-HODE. researchgate.net The enantiomeric purity of a sample can be determined by comparing the retention times of the sample peaks with those of authentic (R) and (S) standards. researchgate.net

Supercritical fluid chromatography (SFC) coupled with tandem mass spectrometry (SFC-MS/MS) has also emerged as a powerful platform for the chiral separation of octadecanoid oxylipins, including 13-HODE enantiomers. acs.org This technique can resolve all four diastereoisomers of related compounds and readily separates the two enantiomers of analytes with a single chiral center. acs.org

Mass Spectrometric Identification and Quantification (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) provides high sensitivity and specificity for the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the electron impact (EI) mass spectra of the TMS-derivatized HODE methyl esters exhibit characteristic fragmentation patterns. gsartor.org For 13-HODE methyl ester TMS ether, key ions include the molecular ion (M+) at m/z 382 and a prominent fragment at m/z 311, resulting from the cleavage of the C-O bond of the TMS ether. gsartor.org Quantification is often achieved using isotope dilution assays with stable isotope-labeled internal standards, such as [¹⁸O₂]-labeled 13-HODE. nih.govacs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for quantifying HODE isomers in complex mixtures. lipidmaps.orgmdpi.com Using electrospray ionization (ESI) in the negative ion mode, multiple reaction monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions. lipidmaps.org While 9-HODE and 13-HODE have nearly identical retention times and precursor ions, they can be distinguished and quantified based on their specific product ions. For 13-HODE, a characteristic transition is m/z 295 → 195. lipidmaps.org This technique offers excellent linearity and low limits of detection, making it suitable for analyzing biological samples with low analyte concentrations. nih.gov

Table 1: Analytical Methods for this compound

Technique Description Key Features Reference(s)
Normal-Phase HPLC Separation based on polarity using a polar stationary phase and a non-polar mobile phase. Isocratic elution with hexane/isopropanol/acetonitrile/acetic acid; UV detection at 235 nm. nih.gov
Gas Chromatography (GC) Separation of volatile compounds. Requires derivatization to methyl esters and TMS ethers. Coupled with MS for identification and quantification. nih.gov
Chiral HPLC Separation of enantiomers using a chiral stationary phase (e.g., Chiralcel OB-H). Resolves (R) and (S) enantiomers of 13-HODE methyl ester. researchgate.netfsu.edu
GC-MS Combines GC separation with MS detection. Provides structural information through characteristic fragmentation patterns. gsartor.org
LC-MS/MS Combines liquid chromatography with tandem mass spectrometry. High sensitivity and specificity using multiple reaction monitoring (MRM). lipidmaps.orgmdpi.com
Chiral SFC-MS/MS Uses supercritical fluid as the mobile phase for chiral separations. Effective for resolving complex mixtures of oxylipin enantiomers. acs.org

Chemical Synthesis of 13(S)-HODE and its Analogues

The availability of pure 13(S)-HODE is essential for biological studies. Both chemo-enzymatic and purely chemical synthetic routes have been developed to meet this need.

Chemo-Enzymatic Synthetic Routes

Chemo-enzymatic methods leverage the stereoselectivity of enzymes to produce optically active compounds. A prominent method for synthesizing 13(S)-HODE involves the use of soybean lipoxygenase. rsc.org This enzyme catalyzes the oxidation of linoleic acid to (13S,9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid (13(S)-HPODE). rsc.org The resulting hydroperoxide is then reduced, typically with sodium borohydride, to yield 13(S)-HODE. rsc.org This method is efficient and can be used for large-scale preparation. rsc.org

Another chemo-enzymatic approach involves the kinetic resolution of racemic intermediates using lipases. For example, the lipase (B570770) from Mucor miehei can be used for the enantioselective hydrolysis of (±)-3-acyloxyoct-1-ynes, which are precursors in a convergent synthesis of 13(S)-HODE. tandfonline.comtandfonline.com

Stereoselective Chemical Synthesis

Purely chemical syntheses offer versatility in creating analogues of 13(S)-HODE. One stereoselective synthesis of 13-(S)-HODE was achieved in six steps starting from a commercial (E)-olefin alcohol. acs.org A key step in this synthesis is the Wittig reaction between an (E)-α,β-unsaturated aldehyde and a phosphonium (B103445) salt derived from 9-bromononanoic acid to construct the diene system with the desired stereochemistry. acs.org

Another synthetic strategy involves a palladium-catalyzed coupling reaction. tandfonline.comtandfonline.com This approach couples methyl Z-10-iododec-9-enoate with tri-n-butyl(3(S)-dimethyl-tert-butylsilyloxy)-oct-1-enylstannane. The optically active stannane (B1208499) is prepared from 3(S)-oct-1-yn-3-ol, which can be obtained through enantioselective methods. tandfonline.comtandfonline.com

Table 2: Synthetic Approaches for 13(S)-HODE

Synthetic Route Key Steps Advantages Reference(s)
Chemo-Enzymatic Oxidation of linoleic acid by soybean lipoxygenase followed by reduction. High stereoselectivity, suitable for large-scale production. rsc.org
Chemo-Enzymatic Lipase-mediated kinetic resolution of a racemic precursor. Provides access to optically active building blocks. tandfonline.comtandfonline.com
Stereoselective Chemical Wittig reaction to form the conjugated diene system. Allows for the synthesis of analogues through modification of intermediates. acs.org
Stereoselective Chemical Palladium-catalyzed coupling of an iodoalkenoate and an organostannane. Convergent approach with good efficiency and overall yield. tandfonline.comtandfonline.com

In Vitro Cellular and In Vivo Animal Models in Investigational Studies

The biological significance of this compound and its precursor, linoleic acid, has been extensively investigated using a variety of in vitro cellular systems and in vivo animal models. These experimental approaches have been crucial in elucidating the multifaceted roles of this lipid mediator in both physiological and pathological processes, ranging from cancer biology to cardiovascular disease.

Diverse Cell Culture Systems (e.g., Endothelial, Immune, Cancer, Fibroblast Lines)

In vitro studies utilizing cultured cells provide a controlled environment to dissect the molecular mechanisms through which 13(S)-HODE exerts its effects. Various cell lines, including endothelial, immune, cancer, and fibroblast cells, have been instrumental in this research.

Endothelial Cells: The vascular endothelium is a critical interface in many biological processes, and its interaction with 13(S)-HODE has been a subject of investigation. Studies using bovine aortic endothelial cells have shown that these cells rapidly take up 13(S)-HODE and incorporate it into phospholipids (B1166683), particularly phosphatidylcholine. nih.gov Further research with bovine endothelial cell lines, such as CPAE and AG04762, has demonstrated the production of 13-HODE from its precursor, linoleic acid. nih.gov A key functional consequence of this interaction is the inhibition of tumor cell adhesion to the endothelium at concentrations around 1 µM, suggesting a role for 13(S)-HODE in modulating cancer metastasis. caymanchem.comhmdb.cachemfaces.com

Immune Cells: The influence of 13(S)-HODE on immune cell function is particularly relevant in the context of inflammation and atherosclerosis. In vitro experiments have revealed that 13-HODE is a moderately strong stimulator of directed migration (chemotaxis) for both cow and human neutrophils. wikipedia.org In the context of atherosclerosis, 13(S)-HODE, generated by macrophages, plays a complex role. In early stages, it can activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), which may enhance the clearance of lipids. nih.gov

Cancer Cells: A substantial body of research has focused on the effects of 13(S)-HODE on various cancer cell lines, revealing context-dependent roles in cell proliferation, apoptosis, and signaling.

Colorectal Cancer: In colorectal cancer cell lines such as DLD-1, RKO, and HCT-116, 13(S)-HODE has been shown to induce apoptosis. pnas.orgnih.gov Mechanistically, it binds to and down-regulates PPAR-δ, a receptor that typically promotes colonic tumorigenesis. pnas.org Studies on HT-29 cells also indicate an anti-proliferative effect. researchgate.net

Breast Cancer: The effects of 13(S)-HODE on breast cancer cells appear to be dependent on the specific cell line. It has been reported to stimulate the proliferation of both MCF-7 (estrogen receptor-positive) and MDA-MB-231 (estrogen receptor-negative) human breast cancer cell lines. wikipedia.org Conversely, other studies have shown that 13(S)-HODE can inhibit the growth of these same cell lines in a dose-dependent manner by inducing cell cycle arrest and apoptosis, and decreasing the expression of PPAR-δ in MCF-7 cells. researchgate.netresearchgate.net

Prostate Cancer: In prostate cancer, the 15-lipoxygenase 1 (15-LOX-1)/13(S)-HODE axis is implicated in promoting tumor growth. wikipedia.org Studies using LAPC-4 prostate cancer cells have explored the interplay between omega-6 fatty acids like linoleic acid and omega-3 fatty acids in modulating cancer cell progression. nih.gov

Glioblastoma: Research on glioblastoma cell lines, including U87MG and T98G, has shown that 13-HODE can increase cell count, while its inhibition can decrease cell migration. usp.br

General Cancer Cell Growth: Broader studies have identified 13(S)-HODE as a tumor-suppressive metabolite that can directly bind to and inhibit the mechanistic target of rapamycin (B549165) (mTOR), a key regulator of cell growth. biorxiv.org

Fibroblast Cells: Fibroblasts have been utilized to study the metabolic fate of 13(S)-HODE. Normal human skin fibroblasts and fibroblasts from patients with Zellweger syndrome (a peroxisomal biogenesis disorder) were used to demonstrate that 13(S)-HODE undergoes peroxisomal beta-oxidation, leading to the formation of chain-shortened metabolites. nih.gov This metabolic process may serve as a mechanism for the inactivation and removal of 13(S)-HODE. nih.gov

Table 1: Summary of In Vitro Research Findings for 13(S)-HODE in Various Cell Lines

Cell Type Cell Line(s) Key Research Findings Reference(s)
Endothelial Bovine Aortic Endothelial Cells, CPAE, AG04762 Rapid uptake and incorporation into phospholipids; production from linoleic acid; inhibition of tumor cell adhesion. nih.govnih.govcaymanchem.comhmdb.cachemfaces.com
Immune Human and Bovine Neutrophils, Macrophages Stimulation of chemotaxis; modulation of macrophage function via PPAR-γ in atherosclerosis. wikipedia.orgnih.gov
Cancer (Colorectal) DLD-1, RKO, HCT-116, HT-29 Induction of apoptosis; down-regulation of PPAR-δ; anti-proliferative effects. pnas.orgnih.govresearchgate.net
Cancer (Breast) MCF-7, MDA-MB-231 Contradictory findings: both stimulation and inhibition of proliferation reported; induction of apoptosis and cell cycle arrest. wikipedia.orgresearchgate.netresearchgate.net
Cancer (Prostate) LAPC-4 Implicated in promoting tumor growth as part of the 15-LOX-1/13(S)-HODE axis. wikipedia.orgnih.gov
Cancer (Glioblastoma) U87MG, T98G Increased cell count; inhibition of migration upon its reduction. usp.br
Fibroblast Normal Human Skin Fibroblasts, Zellweger Syndrome Fibroblasts Metabolized via peroxisomal beta-oxidation into chain-shortened products. nih.gov

Preclinical Animal Models (e.g., Tumor Xenografts, Atherosclerosis Models)

To understand the physiological and pathological relevance of in vitro findings, preclinical animal models are indispensable. Tumor xenograft and atherosclerosis models have been particularly important in studying the in vivo effects of 13(S)-HODE and its metabolic pathway.

Tumor Xenografts: The in vivo significance of 13(S)-HODE in cancer progression has been demonstrated using nude mouse xenograft models.

Colorectal Cancer: The mechanistic link between 13(S)-HODE, PPAR-δ down-regulation, and apoptosis, initially observed in cell culture, was confirmed in nude mouse xenograft models of colorectal cancer. pnas.orgnih.gov

Prostate Cancer: The 15-LOX-1/13(S)-HODE axis has been shown to promote the growth of prostate cancer in various animal models. wikipedia.org In one such model, dietary manipulation of the precursor linoleic acid (an omega-6 fatty acid) promoted the growth of human prostate cancer explants. wikipedia.orgnih.gov

Breast Cancer: The production of 13(S)-HODE appears to be necessary for the growth of human breast cancer xenografts in mice. wikipedia.org

Atherosclerosis Models: Animal models have been crucial in establishing the role of 13(S)-HODE in the development of atherosclerosis. In rabbit models of atherosclerosis, 13-HODE is a predominant component of atherosclerotic plaques. researchgate.net Early in plaque progression, the 15-lipoxygenase-1 (15-LOX-1) pathway is thought to be the primary source of 13(S)-HODE. wikipedia.org Studies in mice have also suggested a role for 12/15-lipoxygenase in atherosclerosis, and this enzyme is responsible for the production of 13(S)-HODE. nih.gov These findings in animal models support the concept that 13(S)-HODE and its metabolic pathway are involved in the complex pathogenesis of atherosclerosis. wikipedia.orgnih.gov Furthermore, studies in rats have shown that dietary 13-HODE is absorbed and incorporated into peripheral tissues such as the liver, adipose tissue, and heart. nih.gov

Table 2: Summary of In Vivo Research Findings for 13(S)-HODE in Animal Models

Animal Model Research Focus Key Findings Reference(s)
Nude Mouse Xenograft Colorectal Cancer 13(S)-HODE-mediated down-regulation of PPAR-δ leads to apoptosis and suppresses tumor growth. pnas.orgnih.gov
Nude Mouse Xenograft Prostate Cancer The 15-LOX-1/13(S)-HODE pathway and dietary linoleic acid promote tumor growth. wikipedia.orgnih.gov
Nude Mouse Xenograft Breast Cancer 13(S)-HODE production is implicated as necessary for tumor growth. wikipedia.org
Rabbit Atherosclerosis Model Atherosclerosis 13-HODE is a major component of atherosclerotic plaques. researchgate.net
Mouse Atherosclerosis Model Atherosclerosis The enzyme 12/15-lipoxygenase, which produces 13(S)-HODE, is involved in the disease process. nih.gov
Rat Model Bioavailability Dietary 13-HODE is absorbed and incorporated into various tissues. nih.gov

Future Research Trajectories and Unanswered Questions

Identification of Novel Receptors and Downstream Effectors

A primary challenge in fully elucidating the function of 13(S)-HODE is the incomplete map of its molecular targets. While Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a known receptor through which 13(S)-HODE exerts some of its effects, the search for additional receptors is critical. wikipedia.orgnih.gov For instance, while it is considered a weak ligand for G protein-coupled receptor 132 (GPR132), the full extent of this interaction, particularly in human tissues, remains to be determined. wikipedia.orgnih.gov

Future investigations must focus on identifying and validating new receptors to understand the breadth of its signaling capabilities. This will involve advanced techniques such as affinity chromatography, chemical proteomics, and computational docking studies.

Once novel receptors are identified, the focus must shift to their downstream effector pathways. Research has already linked 13(S)-HODE to the modulation of several key proteins, but the connections are not fully drawn. For example, its ability to down-regulate the expression of the IRGpIIb/IIIa receptor is a known biological effect. biomol.comcaymanchem.comglpbio.com Through its activation of PPARγ, it stimulates the production of the scavenger receptor CD36 and adipocyte protein 2 (aP2), which are implicated in lipid uptake by macrophages. wikipedia.org In the context of ferroptosis, its downstream effects on Glutathione (B108866) Peroxidase 4 (GPX4), transferrin receptor, and ferritin heavy chain 1 have been identified as crucial. frontiersin.orgnih.gov A comprehensive mapping of these and other yet-to-be-discovered downstream pathways is a paramount objective.

Table 1: Known and Investigated Molecular Targets of 13(S)-HODE

Target Type Known Interaction/Effect Citation
PPARγ Nuclear Receptor Direct activation, leading to gene transcription. wikipedia.orgnih.gov
GPR132 G Protein-Coupled Receptor Weak ligand; role in humans is unclear. wikipedia.orgnih.gov
IRGpIIb/IIIa Integrin Receptor Down-regulation of expression. biomol.comcaymanchem.com

| TRPV1 | Ion Channel | Acts as a stimulator, along with other oxidized linoleic acid metabolites. | wikipedia.org |

Deciphering Context-Dependent Duality of Biological Actions

One of the most fascinating aspects of 13(S)-HODE is its functional duality, where its biological actions can be opposing depending on the cellular context, concentration, and physiological state. A striking example is its role in ferroptosis, an iron-dependent form of cell death. Mechanistic studies have revealed that at low concentrations, 13(S)-HODE can protect cells from ferroptosis by boosting levels of glutathione and promoting the lipid peroxidation-reducing activity of GPX4. frontiersin.orgnih.gov Conversely, at high concentrations, it sensitizes cells to ferroptosis by inducing the accumulation of labile iron via the activation of the transferrin receptor. frontiersin.orgnih.govresearchgate.net

This duality extends to its role in disease. In the context of atherosclerosis, it can exert protective effects by activating PPARγ, but also contribute to pro-inflammatory responses. nih.gov Similarly, while some research highlights its ability to inhibit tumor cell adhesion, other studies have implicated elevated levels of 13(S)-HODE in the progression of certain cancers, such as pituitary adenomas. caymanchem.commdpi.com

Future research must systematically investigate the molecular switches that govern this functional bifurcation. This requires carefully designed experiments that titrate the concentration of 13(S)-HODE methyl ester and analyze its effects in different cell types, tissues, and disease models. Understanding this context-dependent duality is essential for predicting its net effect in complex biological systems and for any potential therapeutic application.

Table 2: Dose-Dependent Effects of 13(S)-HODE on Ferroptosis

Concentration Cellular Effect Mechanism Citation
Low Anti-ferroptotic Promotes GPX4-mediated lipid peroxidation reduction; increases glutathione levels. frontiersin.orgnih.gov

| High | Pro-ferroptotic | Induces labile iron accumulation through activation of transferrin receptor and ferritin heavy chain 1. | frontiersin.orgnih.gov |

Development of Advanced Synthetic Analogues for Mechanistic Probes

The inherent reactivity and metabolic instability of 13(S)-HODE can complicate the study of its precise biological functions. To overcome these limitations, the development of advanced synthetic analogues is a crucial research avenue. These analogues can be designed to be more stable and resistant to metabolic processes like oxidation or esterification, allowing for more controlled mechanistic studies. nih.gov

Organic synthesis can produce a portfolio of molecular probes. For example, creating analogues where the hydroxyl or ester groups are modified can help dissect the specific structural requirements for receptor binding and activation. Furthermore, developing buffer-soluble small molecule probes based on the 13(S)-HODE pharmacophore can facilitate their use in a wider range of biological assays, including those aimed at receptor identification and characterization. nih.gov These synthetic tools will be invaluable for decoupling the various effects of 13(S)-HODE and for providing clearer insights into its structure-activity relationships.

Comprehensive Interrogation of Interactions with Lipidomic Networks

13(S)-HODE does not act in a vacuum; it is part of a complex and interconnected network of lipid metabolism. As a primary metabolite of linoleic acid generated by the 15-lipoxygenase (15-LOX) enzyme, its production is intrinsically linked to the availability of its parent fatty acid and the activity of the lipoxygenase pathway. wikipedia.orgcaymanchem.com Once formed, 13(S)-HODE is rapidly esterified into various phospholipid species, including phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamine, thereby altering membrane composition and dynamics. wikipedia.orgnih.gov

Furthermore, it is a substrate for further enzymatic conversion, such as its oxidation to 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-HODE) by dehydrogenase enzymes. wikipedia.org Its presence and metabolism can influence other lipid signaling pathways, including those involving arachidonic acid and other octadecanoids. caymanchem.comacs.org Research has also shown it can impact the secretion of triacylglycerol-rich lipoproteins. nih.gov

A key future direction is to use advanced lipidomic techniques to comprehensively map these interactions. By analyzing how perturbations in this compound levels affect the broader lipidome, researchers can uncover novel metabolic pathways and functional networks. This systems-level approach will provide a more integrated understanding of how 13(S)-HODE contributes to cellular homeostasis and disease.

Application of Multi-Omics Approaches for Holistic Understanding

To achieve a truly holistic understanding of 13(S)-HODE's function, future research must increasingly leverage multi-omics approaches. This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of its biological role.

A pioneering study on ovine follicular atresia has already demonstrated the power of this approach. frontiersin.org By combining metabolomics and transcriptomics, researchers were able to definitively link the accumulation of 13(S)-HODE in atretic follicles with the differential expression of genes related to fatty acid metabolism and ferroptosis. frontiersin.orgnih.gov This integrated analysis provided a clear mechanistic link between the linoleic acid metabolism pathway, the action of 13(S)-HODE, and the induction of a specific cell death program in granulosa cells. frontiersin.orgresearchgate.net

Future studies should apply this multi-omics framework to other biological contexts, such as inflammation, cancer, and neurodegeneration. By correlating changes in the lipidome (specifically 13(S)-HODE levels) with genome-wide changes in gene and protein expression, researchers can uncover novel regulatory circuits and biomarkers associated with 13(S)-HODE signaling. This approach will be instrumental in moving beyond single-pathway analyses to a systems-level appreciation of this multifaceted lipid mediator.

Q & A

Q. What is the standard protocol for synthesizing 13(S)-HODE methyl ester, and how is its enantiomeric purity ensured?

Methodological Answer: this compound is synthesized via chemo-enzymatic methods. Linoleic acid is first oxidized by 15-lipoxygenase (15-LOX) to produce 13(S)-HODE, followed by Steglich esterification with methanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . To ensure enantiomeric purity, chiral-phase HPLC or capillary electrophoresis is employed, utilizing columns like Chiralpak AD-H or cellulose tris(3,5-dimethylphenylcarbamate) . Protecting groups (e.g., trimethylsilyl ethyl ester) are used during synthesis to prevent racemization .

Q. How is this compound validated as an analytical standard in lipidomic studies?

Methodological Answer: Validation includes:

  • Purity Assessment : Reverse-phase HPLC (C18 column, methanol/water/acetic acid gradient) confirms >98% purity .
  • Stability Testing : Accelerated degradation studies (40°C, 75% RH for 6 months) ensure no decomposition.
  • Cross-Validation : Co-elution with endogenous 13(S)-HODE in biological samples (e.g., endothelial cell lysates) via LC-MS/MS (MRM transitions m/z 295→171) .

Q. What are the primary biological roles of this compound in cellular signaling?

Methodological Answer: this compound modulates peroxisome proliferator-activated receptors (PPARγ), reducing pro-inflammatory cytokine secretion (e.g., TNF-α) in macrophages. Experimental validation involves:

  • PPARγ Binding Assays : Fluorescence polarization with FITC-labeled PPARγ ligand-binding domain .
  • Functional Studies : siRNA knockdown of PPARγ in tumor cells, showing abolished inhibition of ICAM-1 expression at 1 µM .

Advanced Research Questions

Q. How do enantiomers 13(S)-HODE and 13(R)-HODE differ in biological activity, and what experimental strategies resolve their distinct effects?

Methodological Answer:

  • Activity Differences : 13(S)-HODE inhibits platelet aggregation (IC50 = 0.5 µM) via PPARγ, while 13(R)-HODE is weaker (IC50 = 2.7 µM) and COX-dependent .
  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralcel OD-H) with hexane/isopropanol/trifluoroacetic acid (90:10:0.1) .
  • In Vivo Models : Intraperitoneal injection in ApoE⁻/⁻ mice shows 13(S)-HODE reduces atherosclerotic lesions by 40% vs. 13(R)-HODE (15%) .

Q. What experimental designs mitigate contradictions in quantifying this compound in complex matrices?

Methodological Answer: Contradictions arise from matrix effects (e.g., phospholipids in plasma). Solutions include:

  • Solid-Phase Extraction (SPE) : C18 cartridges with 0.1% formic acid wash and methanol elution .
  • Isotope Dilution : Use ¹³C-labeled this compound as an internal standard (e.g., 13(S)-HODE [1-¹⁴C]) .
  • Data Normalization : Express levels relative to total protein or free fatty acid content to account for batch variability .

Q. How can researchers optimize protocols for detecting this compound in low-abundance biological samples?

Methodological Answer:

  • Preconcentration Techniques : Liquid-liquid extraction with ethyl acetate (3:1 v/v) followed by nitrogen evaporation .
  • High-Sensitivity MS : Orbitrap-based MS with HCD fragmentation (resolution >60,000) achieves LODs of 0.1 pg/mL .
  • Immunoassays : Monoclonal antibodies (e.g., clone 13H1) with ELISA validation (cross-reactivity <5% to 9-HODE isomers) .

Q. What mechanisms underlie the dual role of this compound in tumor suppression and inflammation?

Methodological Answer:

  • Tumor Suppression : Downregulates β1-integrin via PPARγ, reducing melanoma cell adhesion by 70% in Boyden chamber assays .
  • Pro-Inflammatory Effects : At >10 µM, activates NF-κB in macrophages (measured by luciferase reporter assays) due to ROS generation .
  • Dose-Dependent Studies : Use RNA-seq to identify opposing gene clusters (e.g., PPARγ vs. NF-κB targets) at varying concentrations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.